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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-47965567, a potent

and selective P2X7 receptor antagonist, as a tool for investigating purinergic signaling. This

document details the compound's mechanism of action, summarizes key quantitative data,

provides detailed experimental protocols for its characterization, and visualizes critical

pathways and workflows.

Core Concepts: Understanding JNJ-47965567 and
Purinergic Signaling
JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7

receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is a key component of the

purinergic signaling system, which is involved in a wide array of physiological and

pathophysiological processes, including inflammation, immune responses, and

neurotransmission.[3][4] JNJ-47965567's ability to cross the blood-brain barrier makes it a

valuable tool for exploring the role of central P2X7 receptors in the pathophysiology of central

nervous system (CNS) disorders.[1]

Mechanism of Action: JNJ-47965567 functions by blocking the P2X7 receptor, thereby

preventing the binding of its endogenous agonist, adenosine triphosphate (ATP). This inhibition

disrupts the downstream signaling cascade that is initiated by P2X7 receptor activation, which
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includes ion flux (Na⁺ and Ca²⁺ influx, K⁺ efflux) and the subsequent release of pro-

inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][5]

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-
47965567, facilitating a clear comparison of its potency and efficacy across different systems.

Table 1: In Vitro Potency and Affinity of JNJ-47965567

Assay Type Species System Value Unit

Radioligand

Binding (pKi)
Human Recombinant 7.9 ± 0.07 pKi

Radioligand

Binding (pKi)
Rat Recombinant 8.7 pKi

IL-1β Release

Inhibition (pIC50)
Human Whole Blood 6.7 ± 0.07 pIC50

IL-1β Release

Inhibition (pIC50)
Human Monocytes 7.5 ± 0.07 pIC50

IL-1β Release

Inhibition (pIC50)
Rat Microglia 7.1 ± 0.1 pIC50

Calcium Flux

Inhibition (pIC50)
Human Recombinant 8.3 pIC50

Calcium Flux

Inhibition (pIC50)
Mouse Recombinant 7.5 pIC50

Calcium Flux

Inhibition (pIC50)
Rat Recombinant 7.2 pIC50

Table 2: In Vivo Efficacy of JNJ-47965567
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Model Species Dosage Outcome

Bz-ATP Induced IL-1β

Release
Rat 30 mg/kg

Blockade of IL-1β

release

Amphetamine-

Induced Hyperactivity
Rat 30 mg/kg

Attenuation of

hyperactivity

Neuropathic Pain

Model
Rat 30 mg/kg

Modest, but

significant, efficacy

Amyotrophic Lateral

Sclerosis (ALS)

SOD1G93A model

Mouse
30 mg/kg (4

times/week)

Delayed disease

onset and progression

in females

Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the

characterization of JNJ-47965567.

In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of JNJ-47965567 to the P2X7

receptor.

Materials:

Cell membranes expressing the P2X7 receptor (e.g., from 1321N1 cells)

Radioligand (e.g., [³H]-A-804598)

JNJ-47965567

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters
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Scintillation fluid

96-well plates

Filtration apparatus

Scintillation counter

Procedure:

Prepare a dilution series of JNJ-47965567 in binding buffer.

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically

at its Kd value), and varying concentrations of JNJ-47965567 or vehicle.

To determine non-specific binding, a separate set of wells should contain the membranes,

radioligand, and a high concentration of a known P2X7 antagonist.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90

minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration

apparatus.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the Ki value for JNJ-47965567 by fitting the data to a one-site competition binding

model using appropriate software.

In Vitro IL-1β Release Assay
This protocol measures the ability of JNJ-47965567 to inhibit P2X7-mediated IL-1β release

from immune cells.
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Materials:

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes/microglia

Cell culture medium (e.g., RPMI-1640)

Lipopolysaccharide (LPS)

ATP or Bz-ATP (a potent P2X7 agonist)

JNJ-47965567

ELISA kit for human IL-1β

96-well cell culture plates

Procedure:

Isolate and culture the immune cells in a 96-well plate.

Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 2-4 hours) to induce the

expression of pro-IL-1β.

Wash the cells to remove the LPS.

Pre-incubate the cells with various concentrations of JNJ-47965567 or vehicle for a specified

time (e.g., 30-60 minutes).

Stimulate the cells with a P2X7 agonist, such as Bz-ATP (e.g., 50-100 µM), for a short period

(e.g., 30-60 minutes) to induce IL-1β release.

Collect the cell culture supernatant.

Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit

according to the manufacturer's instructions.

Calculate the pIC50 value for JNJ-47965567 by plotting the percentage of inhibition of IL-1β

release against the log concentration of the compound.
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In Vivo Microdialysis for Brain IL-1β Measurement
This protocol describes an in vivo method to assess the ability of JNJ-47965567 to block

P2X7-mediated IL-1β release in the brain.

Materials:

Male Sprague-Dawley rats

JNJ-47965567

Bz-ATP

Microdialysis probes and pump

Artificial cerebrospinal fluid (aCSF)

ELISA kit for rat IL-1β

Stereotaxic apparatus

Procedure:

Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum

or hippocampus) of the rats using a stereotaxic apparatus. Allow the animals to recover.

On the day of the experiment, insert a microdialysis probe through the guide cannula and

perfuse it with aCSF at a slow flow rate (e.g., 1-2 µL/min).

Collect baseline dialysate samples to establish basal IL-1β levels.

Administer JNJ-47965567 or vehicle systemically (e.g., via subcutaneous or intraperitoneal

injection).

After a suitable pre-treatment time, locally infuse Bz-ATP through the microdialysis probe to

stimulate P2X7 receptors in the brain.

Continue to collect dialysate samples at regular intervals.
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Measure the concentration of IL-1β in the collected dialysate samples using a sensitive

ELISA kit.

Compare the IL-1β levels in the JNJ-47965567-treated group to the vehicle-treated group to

determine the in vivo efficacy of the antagonist.

Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant

to the study of JNJ-47965567.
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P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
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General Experimental Workflow for Characterizing a P2X7 Antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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